molecular formula C13H11FO B6372890 3-Fluoro-5-(3-methylphenyl)phenol CAS No. 1262000-69-0

3-Fluoro-5-(3-methylphenyl)phenol

Cat. No.: B6372890
CAS No.: 1262000-69-0
M. Wt: 202.22 g/mol
InChI Key: JOQUYSDUIWZLDU-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-methylphenyl)phenol (CAS: Not explicitly provided in evidence) is a fluorinated phenolic compound characterized by a benzene ring substituted with a fluorine atom at the 3-position and a 3-methylphenyl group at the 5-position. While the evidence lacks direct physicochemical data for this compound, its molecular formula can be inferred as C13H11FO (based on structural analogs in and ). It is likely used in pharmaceutical or agrochemical intermediates due to the electron-withdrawing fluorine and lipophilic methylphenyl group, which may enhance metabolic stability or binding affinity in bioactive molecules .

Properties

IUPAC Name

3-fluoro-5-(3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-3-2-4-10(5-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQUYSDUIWZLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684090
Record name 5-Fluoro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-69-0
Record name 5-Fluoro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(3-methylphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For example, the reaction of 3-fluorophenol with 3-methylphenylboronic acid in the presence of a palladium catalyst and a base can yield the desired product . Another method involves the Ullmann reaction, where 3-fluorophenol is reacted with 3-methylphenol in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(3-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell growth, leading to anticancer effects . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

3-Fluoro-5-(trifluoromethyl)phenol (CAS 172333-87-8)

  • Molecular Formula : C7H4F4O
  • Molecular Weight : 180.1 g/mol
  • Key Differences: Replaces the 3-methylphenyl group with a trifluoromethyl (-CF3) group. Safety Data: A Safety Data Sheet (SDS) is available, indicating hazards such as skin/eye irritation .

3-Fluoro-5-[4-(methylsulfanyl)oxan-4-yl]phenol (CAS 139368-13-1)

  • Molecular Formula : C12H15FO2S
  • Molecular Weight : 242.31 g/mol
  • Key Differences: Incorporates a thiomethyl-substituted oxane (tetrahydropyran) ring at the 5-position.

3-(Difluoromethyl)-5-fluorophenol (CAS 1214333-96-6)

  • Molecular Formula : C7H5F3O
  • Molecular Weight : 162.11 g/mol
  • Key Differences :
    • Features a difluoromethyl (-CF2H) group at the 3-position instead of fluorine.
    • The -CF2H group is less electron-withdrawing than -F but may improve metabolic stability by resisting oxidative degradation .

5-(3-Fluoro-4-methylphenyl)-3-methylphenol (CAS 1261948-44-0)

  • Molecular Formula : C14H13FO
  • Molecular Weight : 216.25 g/mol
  • Key Differences :
    • Substitutes the 3-methylphenyl group with a 3-fluoro-4-methylphenyl moiety.
    • The additional fluorine atom at the 4-position could enhance dipole interactions in crystal packing or receptor binding .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Substituent at 5-Position LogP* (Predicted) Molecular Weight (g/mol)
3-Fluoro-5-(3-methylphenyl)phenol 3-methylphenyl ~3.2 ~202.2
3-Fluoro-5-(trifluoromethyl)phenol -CF3 ~2.8 180.1
3-Fluoro-5-[4-(methylsulfanyl)oxan-4-yl]phenol -SC1CC(COC1)C ~2.5 242.31

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

  • Acidity : Fluorine and -CF3 groups lower pKa (increased acidity) compared to -CH3.
  • Lipophilicity : The 3-methylphenyl group in the target compound likely confers higher LogP than -CF3 or oxane-containing analogs, favoring lipid membrane penetration .

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